molecular formula C8H12O2 B145187 2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) CAS No. 138042-39-4

2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI)

Cat. No.: B145187
CAS No.: 138042-39-4
M. Wt: 140.18 g/mol
InChI Key: IIALVSMTYMAUTB-UHFFFAOYSA-N
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Description

2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) is a bicyclic compound featuring an oxirane ring fused to a cyclopropane ring. This unique structure imparts interesting chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods

While specific industrial production methods for 2-Propanone, 1-(3-oxabicyclo[31These reactions are often catalyzed by palladium and can be performed on a gram scale .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) involves its interaction with molecular targets through its oxirane and cyclopropane rings. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
  • 3-Oxabicyclo[3.1.0]hexan-2-one
  • 3-Oxabicyclo[3.1.0]hexan-1-ylmethanol

Uniqueness

2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable for specialized applications in research and industry .

Properties

CAS No.

138042-39-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(3-oxabicyclo[3.1.0]hexan-1-yl)propan-2-one

InChI

InChI=1S/C8H12O2/c1-6(9)2-8-3-7(8)4-10-5-8/h7H,2-5H2,1H3

InChI Key

IIALVSMTYMAUTB-UHFFFAOYSA-N

SMILES

CC(=O)CC12CC1COC2

Canonical SMILES

CC(=O)CC12CC1COC2

Synonyms

2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)- (9CI)

Origin of Product

United States

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